
1,4-Dichlorotetrafluorobenzene
Overview
Description
1,4-Dichlorotetrafluorobenzene is a halogenated aromatic compound with a benzene ring substituted by two chlorine atoms at the para positions (1,4-) and four fluorine atoms occupying the remaining positions (2,3,5,6-). This structure confers unique physicochemical properties, including high thermal stability and electron-withdrawing characteristics, making it valuable in materials science and supramolecular chemistry. Notably, it serves as a halogen bond (XB) donor due to the polarized C–Cl bonds, enabling interactions with electron-rich species like nitrogen or oxygen . Its applications span crystal engineering, polymer synthesis, and explosives detection, though its effectiveness varies compared to analogs with heavier halogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichlorotetrafluorobenzene can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobenzene with fluorine gas in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to ensure complete fluorination.
Another method involves the pyrolysis of 4-chlorotetrafluorobenzenethiol with chlorine at high temperatures (around 400°C). This process results in the substitution of thiol groups with chlorine atoms, yielding this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichlorotetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the fluorine atoms on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium thiolate (KSH) and other nucleophiles. These reactions typically occur under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and aluminum chloride (AlCl3) are commonly used. These reactions often require elevated temperatures and the presence of a catalyst.
Major Products Formed
Substitution Reactions: The major products are typically derivatives of this compound where chlorine atoms are replaced by other functional groups.
Electrophilic Aromatic Substitution: The major products include brominated or chlorinated derivatives of this compound.
Scientific Research Applications
1,4-Dichlorotetrafluorobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-dichlorotetrafluorobenzene primarily involves its ability to undergo substitution reactions. The presence of electronegative fluorine atoms on the benzene ring makes it highly reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical processes to produce a wide range of derivatives.
Comparison with Similar Compounds
Halogen Bonding Strength and Structural Features
1,4-Dichlorotetrafluorobenzene exhibits weaker halogen bonding compared to its bromo- and iodo-substituted analogs. In halogen-bonded crystals, the Cl···N interaction distances (e.g., 2.940–3.511 Å) are longer than those observed for Br or I analogs, reducing bond strength . For instance, 1,4-diiodotetrafluorobenzene forms shorter and more linear I···N bonds (typically <2.9 Å), enhancing supramolecular network stability . The bifurcated halogen bonds formed by this compound (e.g., in complexes with 2-chloro-1,10-phenanthroline) are asymmetric and less directional, limiting their robustness in crystal engineering .
Table 1: Halogen Bond Parameters in Tetrafluorobenzene Derivatives
Reactivity in Polymerization Reactions
While 1,4-dibromo- and 1,4-diiodotetrafluorobenzene successfully form polyperfluoro-p-phenylenes via Ullmann reactions (using copper catalysts), the dichloro analog fails to polymerize under similar conditions . This disparity arises from the weaker C–Cl bond dissociation energy and reduced electrophilicity, hindering coupling reactions.
Suitability in Functional Materials
In shape-memory polymers, this compound’s weak halogen bonding (Cl···N) results in mechanically inferior materials. Its dibromo and diiodo analogs, with stronger Br···N and I···N interactions, enable higher shape fixity and recovery due to more durable crosslinks . Similarly, in explosives detection systems, 1,4-diiodotetrafluorobenzene forms more stable charge-transfer complexes with nitroaromatic compounds (e.g., RDX) than the dichloro derivative, enhancing sensitivity .
Comparison with Non-Fluorinated Analogs
Non-fluorinated 1,4-dichlorobenzene lacks the electron-withdrawing fluorine substituents, reducing its halogen-bonding capability and thermal stability. The tetrafluoro backbone in this compound enhances polarity and oxidation resistance, making it preferable for high-temperature applications . However, non-fluorinated analogs like 1,4-dichlorobenzene dominate in industrial solvents and moth repellents due to lower production costs .
Biological Activity
1,4-Dichlorotetrafluorobenzene (DCTFB), a halogenated aromatic compound, has garnered attention due to its potential biological activities and implications for environmental health. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with DCTFB.
- Chemical Formula : C6Cl2F4
- Molecular Weight : 202.01 g/mol
- CAS Number : 11085291
Biological Activity Overview
DCTFB is primarily studied for its interactions with biological systems and potential toxicological effects. The following sections detail various aspects of its biological activity.
Toxicological Studies
-
In Vitro Studies :
- DCTFB has been evaluated for mutagenicity using the Ames test, which assesses the potential of a compound to induce genetic mutations in bacteria. Results indicate variable outcomes depending on metabolic activation conditions.
- In vitro assays revealed that DCTFB does not consistently induce sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary (CHO) cells, suggesting limited genotoxic potential under certain conditions .
-
In Vivo Studies :
- A study involving chronic exposure to DCTFB in rodents showed no significant increase in tumor incidence, indicating a low carcinogenic risk. However, further long-term studies are recommended to fully assess its carcinogenic potential .
- The pharmacokinetic behavior of DCTFB suggests that it is poorly metabolized, which may contribute to its low toxicity profile observed in animal studies .
Environmental Impact Case Study
A significant case study highlighted the environmental persistence of DCTFB and its effects on aquatic organisms. The study monitored the bioaccumulation of DCTFB in fish species exposed to contaminated water sources. Results indicated:
- Bioaccumulation Factor (BAF) : Fish exhibited a BAF of approximately 5.2 after 30 days of exposure.
- Tissue Concentration : Liver tissues showed higher concentrations compared to muscle tissues, suggesting selective accumulation .
Comparative Toxicity Table
The following table summarizes key findings from various studies comparing the biological activity of DCTFB with related compounds:
Compound | Mutagenicity | Carcinogenicity | Bioaccumulation Factor | Metabolism Rate |
---|---|---|---|---|
This compound | Negative | Low | 5.2 | Poorly Metabolized |
Chloropentafluorobenzene | Variable | Uncertain | Not reported | Moderately Metabolized |
1,4-Dichlorobenzene | Positive | High | Not reported | Rapidly Metabolized |
The mechanisms through which DCTFB exerts its biological effects are not fully understood but may involve:
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1,4-Dichlorotetrafluorobenzene in laboratory settings?
- Methodological Answer : Proper handling requires adherence to OSHA/NIOSH guidelines, including:
- Use of local exhaust ventilation and closed systems to minimize vapor exposure .
- Personal protective equipment (PPE): Respirators for vapor control (e.g., NIOSH-approved cartridges), nitrile gloves, chemical-resistant aprons, and safety goggles .
- Storage in cool, dry, well-ventilated areas away from ignition sources, with secondary containment to prevent leaks .
- Emergency measures: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Q. How can researchers synthesize this compound, and what are the key reaction parameters?
- Methodological Answer : Synthesis typically involves halogenation of tetrafluorobenzene derivatives. Key steps include:
- Chlorination using Cl₂ gas in the presence of Lewis acid catalysts (e.g., FeCl₃) at 50–80°C .
- Fluorination via halogen exchange with KF or HF under controlled pressure (1–3 atm) .
- Optimization parameters: Reaction temperature, stoichiometry of halogenating agents, and catalyst loading to achieve >90% yield .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer :
- GC-MS : Quantifies volatile impurities (detection limit: 0.1 ppm) using a DB-5MS column and electron ionization .
- HPLC-DAD : Mobile phase of acetonitrile/water (70:30 v/v) with 10 mM acetate buffer (pH 5) for resolving polar byproducts .
- 19F NMR : Confirms structural integrity via characteristic CF₂ and CF₃ shifts (δ = -60 to -80 ppm) .
Advanced Research Questions
Q. How do halogen-bonding interactions of this compound influence its utility in explosive detection systems?
- Methodological Answer : The compound’s σ-hole geometry enhances interactions with electron-rich analytes (e.g., NH₃, NO₂ groups):
- Computational modeling : DFT calculations (B3LYP/6-311+G*) optimize binding energies (~15–25 kJ/mol) for sensor design .
- Spectroscopic validation : FTIR and Raman spectroscopy identify shifts in C-Cl and C-F stretching modes upon analyte binding .
Q. What strategies resolve contradictions in spectral data or synthesis yields during characterization?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with NIST Chemistry WebBook reference spectra to confirm peak assignments .
- DoE (Design of Experiments) : Apply factorial designs to isolate variables affecting yield (e.g., temperature vs. catalyst loading) .
- Isotopic labeling : Use deuterated analogs (e.g., 1,4-Dichlorobenzene-d₄) as internal standards for quantitative MS analysis .
Q. How can researchers optimize the environmental stability of this compound in long-term storage?
- Methodological Answer :
Properties
IUPAC Name |
1,4-dichloro-2,3,5,6-tetrafluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBUEVKHTMIROY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454687 | |
Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-62-5 | |
Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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